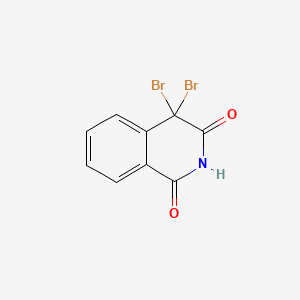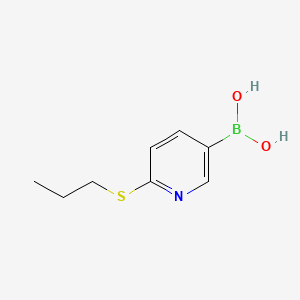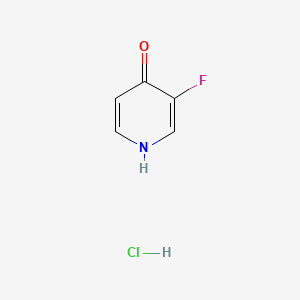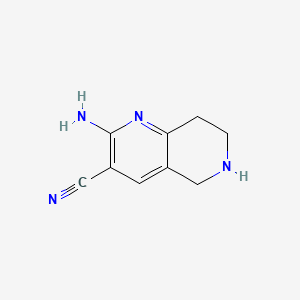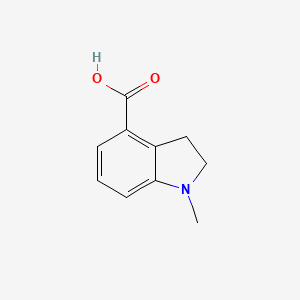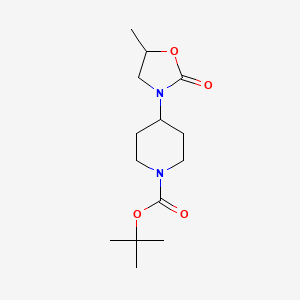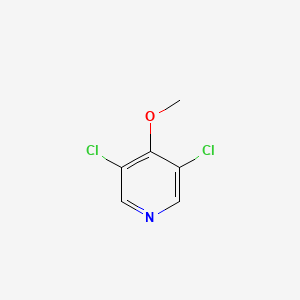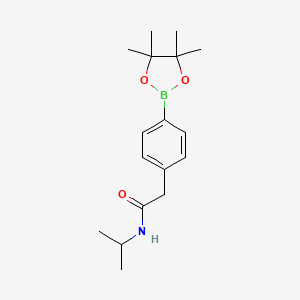
1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-yl compounds are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “1H-pyrazole-5-carbaldehyde” part suggests the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a carbaldehyde group (-CHO), which is a form of aldehyde.
Chemical Reactions Analysis
The reactivity of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on the specific functional groups present in the molecule. The pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the aldehyde group might undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on its specific molecular structure. Generally, compounds with pyridine and pyrazole rings are aromatic and relatively stable. The presence of the aldehyde group might make the compound more reactive .
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . These derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Anti-Tubercular Activity
The compound can also be used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Imidates
The compound can be used in the synthesis of imidates . Imidates are a class of organic compounds that are used in a variety of chemical reactions, including as intermediates in the synthesis of other compounds .
Drug Discovery
The compound can be used in the design of privileged structures in medicinal chemistry . Privileged structures are molecular frameworks that are capable of binding to multiple different types of biological targets, making them useful in the discovery of new drugs .
Pharmacological Activities
The compound can be used in the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities . These activities include antimicrobial, antiviral, antitumor, and antifibrotic effects .
Biological Activities
The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities . These libraries can be used in the screening of new compounds for biological activity, aiding in the discovery of new drugs .
Direcciones Futuras
The study of pyridine and pyrazole derivatives is a vibrant field due to their wide range of potential applications, including in medicinal chemistry, materials science, and as ligands in coordination chemistry . Therefore, “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” and similar compounds could have interesting properties worth exploring in future research.
Mecanismo De Acción
Target of Action
Related compounds such as pyridine derivatives have been reported to exhibit antifungal activity against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against Sterol 14-alpha demethylase (CYP51) .
Mode of Action
For instance, related compounds have been found to inhibit the formation of yeast to mold and ergosterol biosynthesis in Candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to inhibit the formation of yeast to mold and ergosterol biosynthesis in candida spp . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death. Therefore, it’s plausible that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may affect similar pathways.
Pharmacokinetics
Related compounds have been analyzed for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.
Result of Action
Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . These compounds inhibit key biological processes in these organisms, leading to their death .
Propiedades
IUPAC Name |
2-pyridin-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIJWOGFKJEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718984 |
Source


|
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269294-20-3 |
Source


|
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

